molecular formula C13H16N2O2S B5019235 1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione

1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B5019235
M. Wt: 264.35 g/mol
InChI Key: FYWRQJCVHTUURG-UHFFFAOYSA-N
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Description

The compound 1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione features a bicyclic core (3-azabicyclo[3.2.1]octane-2,4-dione) with a 1,3-thiazole substituent at position 3.

Properties

IUPAC Name

1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-12(2)8-4-5-13(12,3)10(17)15(9(8)16)11-14-6-7-18-11/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRQJCVHTUURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)C3=NC=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the bicyclic core, followed by the introduction of the thiazole ring. Key steps include:

    Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Thiazole Ring: This step often involves the cyclization of a precursor containing sulfur and nitrogen atoms under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of alkylated thiazole derivatives

Scientific Research Applications

1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The 3-azabicyclo[3.2.1]octane-2,4-dione core is conserved across analogues, but substituents at position 3 significantly alter physicochemical and biological properties. Key derivatives include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Properties/Applications References
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione (Parent compound) None C₁₀H₁₅NO₂ 181.23 g/mol Baseline structure; used in synthesis
3-(4-Morpholinylmethyl) derivative 4-Morpholinylmethyl C₁₅H₂₄N₂O₃ 280.36 g/mol Enhanced solubility; CNS applications
3-(2-Hydroxy-3-piperidinylpropyl) derivative 2-Hydroxy-3-(piperidinyl)propyl C₁₇H₂₈N₂O₃ 308.42 g/mol Polar substituent; potential bioavailability
3-(4-(1-Pyrrolidinyl)-2-butynyl) derivative 4-(Pyrrolidinyl)-2-butynyl C₁₈H₃₀N₂ 274.44 g/mol Alkyne spacer; rigid interaction
3-(2-(Dimethylamino)ethyl) derivative 2-(Dimethylamino)ethyl C₁₃H₂₂N₂O₂ 238.33 g/mol Strong basicity; ionizable group
3-(1-Piperidinylmethyl) derivative 1-Piperidinylmethyl C₁₆H₂₆N₂O₂ 278.40 g/mol Increased lipophilicity
Target compound: 3-(1,3-Thiazol-2-yl) derivative 1,3-Thiazol-2-yl C₁₃H₁₆N₂O₂S 264.35 g/mol Aromatic heterocycle; antimicrobial potential N/A

Physicochemical Properties

  • Solubility : Morpholinylmethyl (C₁₅H₂₄N₂O₃) and hydroxy-piperidinylpropyl (C₁₇H₂₈N₂O₃) derivatives exhibit higher polarity due to oxygen and nitrogen atoms, enhancing aqueous solubility compared to the thiazole-containing target compound .
  • Basicity: Piperidinyl and dimethylaminoethyl substituents introduce strong basicity (pKa ~8–10), favoring protonation at physiological pH, whereas the thiazole group (weakly basic, pKa ~2.5) remains neutral .
  • Aromaticity: The thiazole ring in the target compound enables π-π stacking and hydrogen bonding, which may improve target binding in enzymes or receptors compared to non-aromatic analogues .

Pharmacological Data

  • Morpholinylmethyl Derivative (C₁₅H₂₄N₂O₃): Demonstrated efficacy in modulating gamma-secretase, with IC₅₀ values in the nanomolar range for amyloid-beta reduction .

Biological Activity

1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a bicyclic framework with a thiazole moiety. Its IUPAC name is this compound, and it can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC10H15N3O2S
Molecular Weight225.30 g/mol
CAS Number78339-85-2

Anti-inflammatory Effects

The compound is hypothesized to exhibit anti-inflammatory effects similar to other azabicyclic compounds that inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory efficacy at the site of inflammation . The SAR studies conducted on related compounds have shown that modifications in the structure can significantly impact their biological activity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis of azabicyclic compounds has revealed that specific modifications can enhance their pharmacological profiles. For instance, the introduction of various substituents on the thiazole ring or alterations in the bicyclic structure can lead to improved selectivity and potency against target enzymes like NAAA .

In Vitro Studies

In vitro assays have been conducted on related compounds to evaluate their effects on human cell lines. For example, certain azabicyclo derivatives demonstrated significant inhibitory effects on cancer cell proliferation in assays involving human tumor cells such as KB and HepG2/A2 . These findings suggest that this compound may also possess similar anticancer properties.

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